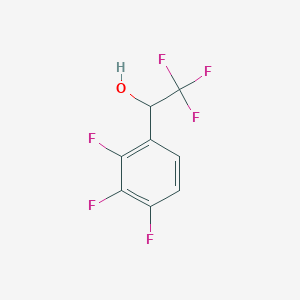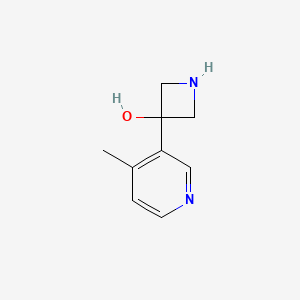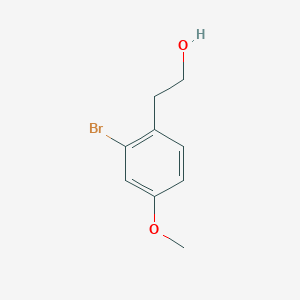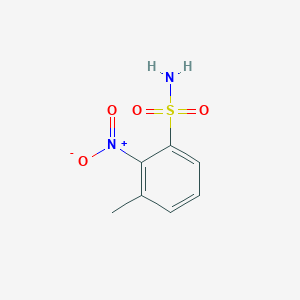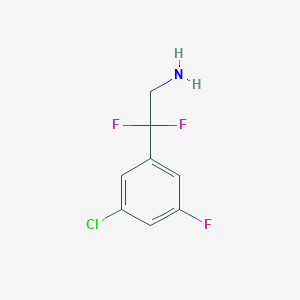
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor, such as (S)-5-hydroxymethyl-2-pyrrolidinone.
Amination: The hydroxymethyl group is converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The amino group can undergo reduction to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted pyrrolidinone derivatives.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for the synthesis of various chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Antimicrobial Agents: Potential use in the development of antimicrobial agents.
Industry:
Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.
Material Science: Investigated for its potential in the development of advanced materials.
作用機序
The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
類似化合物との比較
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of an amino group.
(S)-5-hydroxymethyl-2-pyrrolidinone: Lacks the amino group, making it less versatile in certain reactions.
(3R,5S)-3-(dibenzylamino)-5-(hydroxymethyl)pyrrolidin-2-one: Contains a dibenzylamino group, which may alter its reactivity and applications.
Uniqueness:
Versatility: The presence of both amino and hydroxymethyl groups makes (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride highly versatile for various chemical reactions.
Chirality: Its chiral nature allows for specific interactions with biological molecules, making it valuable in drug development and enzyme inhibition studies.
This compound’s unique combination of functional groups and chiral centers makes it a valuable tool in both research and industrial applications.
特性
CAS番号 |
1692915-48-2 |
|---|---|
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC名 |
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1 |
InChIキー |
AZPGEVGVMXTWBS-RFKZQXLXSA-N |
異性体SMILES |
C1[C@H](NC(=O)[C@@H]1N)CO.Cl |
正規SMILES |
C1C(NC(=O)C1N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)

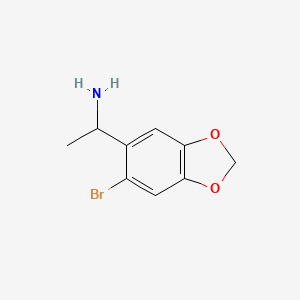
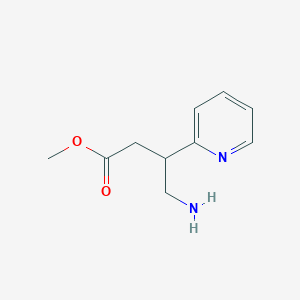

![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
